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Core Summary
Isofulminic acid (HONC) stands as the most energetic stable isomer of isocyanic acid

(HNCO), positioned 84 kcal/mol higher in energy.[1][2][3][4] Its recent spectroscopic detection

and characterization have unveiled a fascinating electronic structure, offering a unique case

study in chemical bonding. This guide provides an in-depth analysis of the electronic structure

and bonding in isofulminic acid, presenting key quantitative data, detailing experimental and

computational protocols, and visualizing the intricate relationships governing its molecular

architecture.

Molecular Architecture and Electronic Properties
Isofulminic acid possesses a planar equilibrium structure with a singlet electronic ground

state.[1] The molecule is characterized by a nearly linear heavy-atom backbone. High-level ab

initio calculations, specifically the coupled-cluster singles and doubles with perturbative triples

[CCSD(T)] method, have been instrumental in elucidating its geometric and electronic

parameters.[1][2][3][4][5]

Key Geometric and Electronic Data
The following tables summarize the critical quantitative data for isofulminic acid, providing a

comparative overview of its structural and electronic properties.
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Parameter Value Method Reference

Bond Lengths (Å)

r(H-O) 0.963 CCSD(T)/cc-pCV5Z [1]

r(O-N) 1.369 CCSD(T)/cc-pCV5Z [1]

r(N-C) 1.189 CCSD(T)/cc-pCV5Z [1]

Bond Angles (°)

∠(H-O-N) 104.92 Best Estimate [1]

∠(O-N-C) 172.56 Best Estimate [1]

Dipole Moment (D) 3.487 CCSD(T)/cc-pCV5Z [1]

Rotational Constants

(MHz)

A 599 881 Experimental [1]

B 10 546.9 Experimental [1]

C 10 364.5 Experimental [1]

Vibrational

Frequencies (cm⁻¹)

ν₁ (O-H stretch) 3600 Calculated [1]

ν₂ (N-C stretch) 2100 Calculated [1]

ν₃ (H-O-N bend) 1300 Calculated [1]

ν₄ (O-N stretch) 1100 Calculated [1]

ν₅ (O-N-C bend) 500 Calculated [1]

ν₆ (torsion) 300 Calculated [1]

Experimental and Computational Methodologies
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The characterization of isofulminic acid has been a synergistic effort between theoretical

predictions and experimental verification.

Experimental Protocol: Fourier Transform Microwave
(FTMW) Spectroscopy
The definitive detection and structural analysis of isofulminic acid were achieved through

Fourier transform microwave (FTMW) spectroscopy in a supersonic molecular beam.

Generation of Isofulminic Acid: The molecule was produced in a pulsed discharge of a gas

mixture containing methyl nitrite (CH₃ONO) and cyanoacetylene (HC₃N) heavily diluted in

neon.

Supersonic Expansion: The resulting gas mixture was expanded into a high-vacuum

chamber, leading to rotational and vibrational cooling of the molecules to a few Kelvin.

Microwave Excitation: The cooled molecules were irradiated with a short, high-power

microwave pulse, causing them to coherently rotate.

Detection of Free Induction Decay: The subsequent coherent emission from the rotating

molecules (free induction decay) was detected, and its Fourier transform yielded the high-

resolution rotational spectrum.

Isotopic Substitution: To confirm the identification and refine the molecular structure, the

experiment was repeated with ¹³C, ¹⁸O, and deuterium isotopic species.[1][2][3][4][6]

Computational Protocol: Ab Initio Coupled-Cluster
Calculations
High-level quantum chemical calculations were essential for predicting the properties of

isofulminic acid and guiding the experimental search.

Methodology: The primary computational method employed was the coupled-cluster singles

and doubles with perturbative triples [CCSD(T)] approach, which provides a highly accurate

description of electron correlation.[1][5]
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Basis Sets: Large, correlation-consistent basis sets, such as the augmented correlation-

consistent polarized valence quadruple-zeta (aug-cc-pVQZ) and core-valence quintuple-zeta

(cc-pCV5Z) sets, were used to ensure convergence of the calculated properties.[1]

Properties Calculated: These calculations yielded predictions for the equilibrium geometry,

rotational constants, dipole moment, vibrational frequencies, and infrared intensities of

isofulminic acid and its isotopologues.[1][2][3][4]

Bonding and Electronic Structure Analysis
The electronic configuration of the ground state of isofulminic acid is ... (¹A').[1] A Mulliken

population analysis reveals the charge distribution along the H-O-N-C chain to be +0.31, -0.24,

+0.14, and -0.21 elementary charges, respectively.[1] The H-O-N bond angle of approximately

105° is notably similar to the H-O-H angle in water, suggesting a comparable spatial distribution

of electrons around the oxygen atom.[1]

Isomerization Pathways
Isofulminic acid is the least stable of the four CHNO isomers, which in order of increasing

energy are isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and

isofulminic acid (HONC).[2][7] Isofulminic acid can readily isomerize to the more stable

cyanic acid (HOCN) through thermal and photochemical pathways.[8][9][10]
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Fulminic Acid
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 Isomerization
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Caption: Energy hierarchy and isomerization of CHNO isomers.

Conclusion
The combined application of high-level ab initio calculations and Fourier transform microwave

spectroscopy has provided a detailed and unambiguous characterization of the electronic
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structure and bonding in isofulminic acid. This highly energetic and polar molecule serves as

a valuable benchmark for theoretical models of chemical bonding and continues to be a target

for astronomical searches, given that its more stable isomers have all been identified in

interstellar space.[1][2][3][4][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

2. researchgate.net [researchgate.net]

3. pubs.aip.org [pubs.aip.org]

4. Isofulminic acid, HONC: Ab initio theory and microwave spectroscopy - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. pubs.aip.org [pubs.aip.org]

6. pubs.aip.org [pubs.aip.org]

7. grokipedia.com [grokipedia.com]

8. researchgate.net [researchgate.net]

9. pubs.acs.org [pubs.acs.org]

10. researchgate.net [researchgate.net]

11. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [Unveiling the Electronic Landscape of Isofulminic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206104#electronic-structure-and-bonding-in-
isofulminic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1206104?utm_src=pdf-body
https://lweb.cfa.harvard.edu/mmw/mmwlab/websitepdf/158.pdf
https://www.researchgate.net/publication/38072360_Isofulminic_Acid_HONC_ab_initio_Theory_and_Microwave_Spectroscopy
https://pubs.aip.org/aip/jcp/article-abstract/131/17/174308/71291
https://pubmed.ncbi.nlm.nih.gov/19895013/
https://pubs.aip.org/aip/jcp/article-pdf/doi/10.1063/1.3257680/15912050/174308_1_online.pdf
https://www.benchchem.com/product/b1206104?utm_src=pdf-custom-synthesis
https://lweb.cfa.harvard.edu/mmw/mmwlab/websitepdf/158.pdf
https://www.researchgate.net/publication/38072360_Isofulminic_Acid_HONC_ab_initio_Theory_and_Microwave_Spectroscopy
https://pubs.aip.org/aip/jcp/article-abstract/131/17/174308/71291
https://pubmed.ncbi.nlm.nih.gov/19895013/
https://pubmed.ncbi.nlm.nih.gov/19895013/
https://pubs.aip.org/aip/jcp/article-abstract/131/3/034302/71803
https://pubs.aip.org/aip/jcp/article/131/17/174308/71291/Isofulminic-acid-HONC-Ab-initio-theory-and
https://grokipedia.com/page/Fulminic_acid
https://www.researchgate.net/publication/374952290_CHNO_-_Formylnitrene_Cyanic_Isocyanic_Fulminic_and_Isofulminic_Acids_and_their_Interrelationships_at_DFT_and_CASPT2_Levels_of_Theory
https://pubs.acs.org/doi/abs/10.1021/acs.jpca.3c05805
https://www.researchgate.net/figure/Resonance-structures-of-open-shell-singlet-diradical-and-closed-shell-states-of-EQ13_fig16_335864550
https://pubs.aip.org/aip/jcp/article-pdf/doi/10.1063/1.3257680/15912050/174308_1_online.pdf
https://www.benchchem.com/product/b1206104#electronic-structure-and-bonding-in-isofulminic-acid
https://www.benchchem.com/product/b1206104#electronic-structure-and-bonding-in-isofulminic-acid
https://www.benchchem.com/product/b1206104#electronic-structure-and-bonding-in-isofulminic-acid
https://www.benchchem.com/product/b1206104#electronic-structure-and-bonding-in-isofulminic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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